2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride

Description

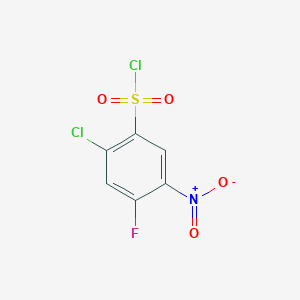

It features a benzene ring substituted with chlorine (position 2), fluorine (position 4), nitro (position 5), and a sulfonyl chloride group (position 1). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in agrochemical and pharmaceutical industries for constructing sulfonamide derivatives or functionalizing aromatic systems .

A notable synthesis method, developed by Du et al. (2005), involves nitration and sulfonation steps starting from chlorinated fluorobenzene precursors, achieving high yields under controlled conditions . Its electron-withdrawing substituents (Cl, F, NO₂) enhance electrophilicity at the sulfonyl chloride group, making it highly reactive in nucleophilic substitution reactions.

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYXMCLSCRSLQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470184 | |

| Record name | 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125607-05-8 | |

| Record name | 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride typically involves the chlorination, fluorination, and nitration of a benzene derivative. One common method starts with 2-chloro-4-fluorotoluene, which undergoes chlorination under high-pressure ultraviolet light to form the corresponding chlorinated product. This product is then hydrolyzed in the presence of a catalyst, followed by nitration to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and nitration processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and sulfonyl chloride groups.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonyl thiols.

Reduction Products: The primary product is 2-chloro-4-fluoro-5-aminobenzenesulfonyl chloride.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride and its derivatives due to their potential therapeutic properties. Notably:

- Antiviral and Anticancer Properties : Derivatives of this compound have been investigated for their potential as active pharmaceutical ingredients (APIs). For example, related compounds have demonstrated antiviral and anticancer activities, making them candidates for drug development.

- Synthesis of Co-crystals : The compound has been used to form co-crystals with nicotinamide, enhancing the thermal stability and solubility of drugs. This modification can improve the bioavailability of pharmaceutical formulations.

- Acylating Agent : As an acyl chloride, it serves as an effective acylating agent in organic synthesis, facilitating the formation of various bioactive compounds through nucleophilic substitution reactions .

Agricultural Applications

In agriculture, this compound is utilized primarily in the synthesis of herbicides and pesticides:

- Intermediate in Pesticide Synthesis : The compound is employed as a key intermediate in the production of herbicides. Its synthesis involves reactions that yield products with herbicidal properties, contributing to crop protection strategies.

Analytical Chemistry Applications

The compound also finds applications in analytical chemistry:

- Labeling Reagents : Variants of chloro-fluoro-nitrobenzoyl compounds are used as labeling reagents in high-performance liquid chromatography (HPLC). For instance, modifications of these compounds enable sensitive detection of amino acids through pre-column fluorescent labeling techniques.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride. The process can be optimized by controlling reaction parameters such as temperature and reagent ratios to enhance yield .

Several studies have documented the synthesis and application of this compound:

- Synthesis Optimization : Research has focused on optimizing the synthesis process to improve yields while minimizing impurities during the production of herbicides from this compound .

- Biological Activity Studies : Investigations into its biological activity have indicated potential interactions with various biomolecules, suggesting further exploration for therapeutic uses in drug development.

- Analytical Method Development : Studies have demonstrated the effectiveness of using derivatives of this compound as fluorescent labels for sensitive detection methods in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing groups (chloro, fluoro, and nitro) on the benzene ring increase the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Key Observations:

- Substituent Position Influence : The nitro group at position 5 in the target compound introduces strong electron-withdrawing effects, increasing electrophilicity compared to analogs lacking nitro groups (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride). This enhances reactivity in sulfonylation reactions .

Functional Group Comparisons

Nitro-Containing Derivatives :

- The target compound and ’s analog share nitro groups but differ in substituent positions. Nitro groups at meta positions (relative to SO₂Cl) stabilize negative charges in transition states, favoring nucleophilic aromatic substitution .

- In contrast, 2-chloro-4-fluoro-5-nitrobenzotrichloride (, item 2) lacks a sulfonyl chloride but has a trichloromethyl group, making it prone to hydrolysis and less suited for sulfonamide synthesis .

- Non-Nitro Analogs: 3-Chloro-4-fluorobenzenesulfonyl chloride () exhibits lower reactivity due to the absence of a nitro group, limiting its use in high-energy reactions but favoring applications in controlled sulfonations for drug discovery .

Biological Activity

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClFNOS

- Molecular Weight : 221.61 g/mol

The presence of halogen substituents (chlorine and fluorine) and a nitro group contributes to its reactivity and potential biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The specific mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Interaction : It may modulate receptor functions, influencing signaling pathways that affect cellular responses.

These interactions can lead to significant downstream effects on cellular processes, including apoptosis, proliferation, and metabolic regulation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, as summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 40 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 44 µM |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains .

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity studies have shown that the compound exhibits selective toxicity towards cancer cell lines. For instance, it was found to have an IC value of approximately 10 µM against certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of several derivatives of sulfonyl chlorides, including this compound. The compound demonstrated superior activity against Gram-positive bacteria compared to conventional antibiotics like tetracycline .

- Case Study on Cancer Cell Lines : Another investigation focused on the cytotoxic effects of the compound on human breast cancer cell lines. Results indicated that treatment with the compound resulted in significant cell death, suggesting a mechanism involving apoptosis induction .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a precursor for drug development. Its ability to modify biological targets makes it a valuable reagent in medicinal chemistry for synthesizing novel therapeutic agents .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride?

Multiple methods have been explored, with variations in reagents, solvents, and reaction times significantly impacting yield and purity. Key findings include:

- Thionyl chloride (SOCl₂) with N-methyl-acetamide in benzene (reflux, 4 hours) yields the product after solvent removal .

- Oxalyl dichloride ((COCl)₂) with N,N-dimethylformamide (DMF) in dichloromethane (50°C) produces an orange solid with higher purity (confirmed by NMR) compared to thionyl chloride-based methods .

- Lower temperatures (0–20°C) with thionyl chloride in dichloromethane result in a yellow solid, though reaction times vary (1–12 hours) .

Methodological Recommendation : Prioritize oxalyl dichloride in dichloromethane at 50°C for higher purity, but optimize reaction time based on real-time monitoring (e.g., TLC or in situ IR).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming substituent positions and detecting impurities. For example, nitro group deshielding effects and fluorine coupling patterns are diagnostic .

- FT-IR : Sulfonyl chloride stretches (S=O at ~1370 cm⁻¹ and ~1180 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) provide structural confirmation .

- Elemental Analysis : Validate purity (>95%) and stoichiometry, especially when byproducts (e.g., sulfonic acids) are suspected .

Practical Tip : Combine NMR with mass spectrometry (HRMS or ESI-MS) to resolve ambiguities in nitro- or chloro-related fragmentation patterns.

Q. What safety protocols are essential for handling this compound?

- Decomposition Risks : Releases HCl, SOₓ, and NOₓ gases upon exposure to moisture or heat. Use inert atmospheres (N₂/Ar) and anhydrous conditions during synthesis .

- Waste Management : Segregate halogenated waste and consult certified disposal services to avoid environmental contamination .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can conflicting data on reaction outcomes be systematically analyzed?

Discrepancies in reported yields or purity often arise from:

- Solvent Polarity : Benzene (non-polar) vs. dichloromethane (polar aprotic) affects reaction kinetics and intermediate stability .

- Catalyst Efficiency : DMF acts as a Lewis acid catalyst in oxalyl chloride reactions, accelerating sulfonylation vs. thionyl chloride’s slower kinetics .

- Byproduct Formation : Nitro group reduction or sulfonic acid formation may occur under prolonged heating, detectable via LC-MS or ¹⁹F NMR .

Resolution Strategy : Use DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent polarity) and quantify their impact on yield/purity.

Q. What are the decomposition pathways under varying storage conditions?

- Moisture Sensitivity : Hydrolysis to sulfonic acid occurs rapidly in humid environments. Store under desiccants (e.g., P₂O₅) at 0–6°C .

- Thermal Stability : Above 50°C, decomposition releases SO₂ and Cl₂ gases. Thermogravimetric analysis (TGA) shows mass loss initiating at 75°C .

- Light Exposure : UV-Vis studies indicate nitro group photodegradation; use amber glassware for long-term storage .

Q. How can this compound be leveraged in synthesizing bioactive intermediates?

- Sulfonamide Formation : React with amines (e.g., anilines) to create sulfonamide libraries for antimicrobial or enzyme inhibition studies .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling using the chloro substituent enables biaryl synthesis for material science applications .

- Fluorine-Specific Probes : The fluorine atom serves as a ¹⁹F NMR tracer for studying binding interactions in medicinal chemistry .

Case Study : In agrochemical research, coupling with pyridine derivatives produced herbicidal leads with >80% inhibition efficacy in preliminary assays .

Q. What computational methods support mechanistic studies of its reactivity?

- DFT Calculations : Model transition states for sulfonylation reactions (e.g., charge distribution on the sulfur atom) to predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dichloromethane’s role in stabilizing intermediates) .

- Hirshfeld Surface Analysis : Map electrostatic potentials to identify reactive sites (e.g., nitro group’s electron-withdrawing impact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.